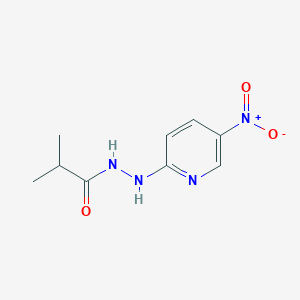
2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide
Descripción general
Descripción
2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2, with a molecular weight of 220.23 g/mol. The presence of the nitropyridine moiety is significant as it often correlates with enhanced biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that compounds containing nitropyridine derivatives exhibit notable antimicrobial properties. In vitro studies demonstrated that this compound showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Salmonella typhimurium | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung cancer) | 25 | Caspase activation |
The mechanism underlying the biological activity of this compound is thought to involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the apoptosis induced by this compound, leading to oxidative stress in target cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Bacterial Infections : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models compared to controls.
- Cancer Treatment Study : Research conducted on xenograft models indicated that this compound effectively reduced tumor size when administered intraperitoneally, showcasing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-6(2)9(14)12-11-8-4-3-7(5-10-8)13(15)16/h3-6H,1-2H3,(H,10,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDYCURBFTYNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















